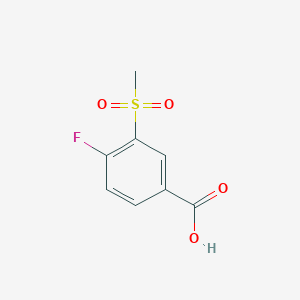

4-Fluoro-3-(methylsulfonyl)benzoic acid

描述

Contextualization of Fluorinated and Sulfonylated Aromatic Carboxylic Acids

The incorporation of fluorine atoms and sulfonyl groups into aromatic carboxylic acids is a well-established strategy in medicinal chemistry, materials science, and agrochemicals. hokudai.ac.jp Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. researchgate.net Its introduction can influence acidity, basicity, and the ability to form hydrogen bonds, which are critical for biological activity. researchgate.netnih.gov The strategic placement of fluorine can enhance metabolic stability and improve the permeability of drug candidates across biological membranes. nih.gov The use of fluorinated compounds as bioisosteres, where a fluorine atom or a fluorine-containing group replaces another atom or group, is a common tactic in drug design to optimize a molecule's properties. nih.gov

Similarly, the sulfonyl group (–SO₂) is a key structural motif in many functional molecules. As a strong electron-withdrawing group and a hydrogen bond acceptor, it can modulate a molecule's solubility, polarity, and binding affinity to biological targets. Sulfonamides (R-SO₂-NR₂), a class of compounds containing the sulfonyl group, are renowned for their therapeutic applications. The development of methods to create sulfonyl-containing molecules from accessible starting materials like carboxylic acids is an active area of research. princeton.edu The combination of both fluorine and a sulfonyl group on an aromatic carboxylic acid framework, as seen in 4-fluoro-3-(methylsulfonyl)benzoic acid, creates a molecule with a unique profile of reactivity and physical properties.

Significance of this compound as a Chemical Synthon

A chemical synthon is a conceptual building block used by chemists to plan the synthesis of a complex molecule. This compound serves as an important synthon due to its pre-installed functional groups. ossila.com The carboxylic acid group is particularly versatile; it can be readily converted into other functional groups such as esters, amides, or acid chlorides, or it can be removed entirely through decarboxylation reactions. newworldencyclopedia.orgacs.org

This compound acts as a scaffold, allowing chemists to build larger, more intricate molecules. For instance, the carboxylic acid can be used to attach the molecule to a larger framework, while the fluorine and methylsulfonyl groups influence the properties of the final product. ossila.com Its utility is evident in its appearance in the patent literature, where it is often cited as a starting material or intermediate in the synthesis of new chemical entities, particularly for pharmaceutical applications. nih.gov The presence of multiple functional groups that can be selectively manipulated makes it a valuable tool in combinatorial chemistry and drug discovery campaigns.

Historical Overview of Relevant Benzoic Acid Derivatives in Research

The parent compound, benzoic acid, has been known for centuries, first described in the 16th century through the dry distillation of gum benzoin. chemeurope.comwikipedia.org Its structure was determined in 1832 by Justus von Liebig and Friedrich Wöhler. chemeurope.com Early industrial production methods involved the hydrolysis of benzotrichloride, but this process often resulted in chlorinated impurities. newworldencyclopedia.orgwikipedia.org A significant advancement was the development of the commercial synthesis of benzoic acid via the partial oxidation of toluene, a method that is both high-yielding and considered environmentally friendly. newworldencyclopedia.orgchemeurope.com

Throughout its history, benzoic acid and its derivatives have found widespread use. In 1875, the antifungal properties of benzoic acid were discovered, leading to its long-standing use as a food preservative. chemeurope.comwikipedia.org In medicine, it has been a component of topical antifungal treatments like Whitfield's ointment and was used as an expectorant and antiseptic in the early 20th century. wikipedia.org The ability to modify the basic benzoic acid structure by adding different functional groups, a practice that has evolved with the advancement of synthetic organic chemistry, has led to a vast library of derivatives. ymerdigital.com This includes halogenated and sulfonated versions, which are part of ongoing efforts to create molecules with specific functions for applications ranging from pharmaceuticals to materials science. acs.orgglobalscientificjournal.com

Current Research Trajectories and Identified Knowledge Gaps for the Compound

Current research involving compounds like this compound is heavily focused on their application in the synthesis of complex organic molecules. Modern synthetic methods, such as metallaphotoredox catalysis, are being developed to functionalize carboxylic acids in novel ways, including decarboxylative cross-coupling reactions. acs.org These advanced techniques allow for the efficient creation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to drug discovery.

While the synthetic utility of this compound as an intermediate is established, there appear to be knowledge gaps regarding its other potential applications. For example, detailed studies on its specific biological activities or its properties as a functional material are not widely published. Much of the available data is predictive, such as calculated physical properties, rather than experimentally determined values. uni.lu Furthermore, while its role as a building block is clear from patent literature, in-depth academic studies exploring the full scope of its reactivity and the unique properties it might confer upon final products are less common. Future research could focus on synthesizing and testing libraries of compounds derived from this synthon to explore new therapeutic areas or material applications, as well as conducting detailed physicochemical characterization to fill in the existing data gaps.

Chemical Data

Below are tables detailing the chemical properties of this compound and related compounds.

Table 1: Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C₈H₇FO₄S | sigmaaldrich.com |

| Molecular Weight | 218.21 g/mol | sigmaaldrich.com |

| CAS Number | 158608-00-5 | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

| InChI Key | ACHDHOLFQUPCNV-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of Related Benzoic Acid Derivatives

This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | IUPAC Name | CAS Number |

| 3-Fluoro-4-(methylsulfonyl)benzoic acid | C₈H₇FO₄S | 3-fluoro-4-(methylsulfonyl)benzoic acid | 185945-88-4 |

| Methyl 4-Fluoro-3-(methylsulfonyl)benzoate | C₉H₉FO₄S | methyl 4-fluoro-3-methylsulfonylbenzoate | 160819-39-6 |

| 4-Fluoro-3-methylbenzoic acid | C₈H₇FO₂ | 4-fluoro-3-methylbenzoic acid | 403-15-6 |

| 4-fluoro-3-(methylsulfanyl)benzoic acid | C₈H₇FO₂S | 4-fluoro-3-methylsulfanylbenzoic acid | Not Available |

| Benzoic acid | C₇H₆O₂ | Benzoic acid | 65-85-0 |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDHOLFQUPCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443420 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158608-00-5 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(methylsulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Methylsulfonyl Benzoic Acid

Established Synthetic Pathways and Precursor Chemistry

The synthesis of 4-Fluoro-3-(methylsulfonyl)benzoic acid is not a trivial single-step process but rather involves carefully orchestrated multi-step reaction sequences. These pathways are designed to build the molecule by sequentially introducing the required functional groups—a carboxylic acid, a fluorine atom, and a methylsulfonyl group—onto a benzene (B151609) ring in the correct orientation.

Multi-step Reaction Sequences in Laboratory and Industrial Preparations

In both laboratory and industrial settings, the synthesis of substituted sulfonylbenzoic acids often follows a logical progression starting from simpler, commercially available precursors. A common strategy involves the introduction of a sulfur-containing functional group onto a suitably substituted benzene ring, followed by oxidation to the desired sulfone.

One illustrative pathway, adapted from the synthesis of structurally similar compounds like 2-chloro-4-methylsulphonylbenzoic acid, involves several key transformations google.com:

Nucleophilic Aromatic Substitution: The synthesis may begin with a precursor like 4-fluoro-3-chlorobenzonitrile. In a reaction facilitated by a phase-transfer catalyst, this precursor reacts with sodium methyl mercaptide (NaSMe) google.com. The chlorine atom is displaced by the methylthio (-SMe) group to yield 4-fluoro-3-(methylthio)benzonitrile.

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone. This is typically achieved using a strong oxidizing agent such as hydrogen peroxide in an appropriate solvent. This step converts the methylthio group into the target methylsulfonyl (-SO₂Me) group, forming 4-fluoro-3-(methylsulfonyl)benzonitrile.

Hydrolysis: The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH). This is generally accomplished under basic conditions, for instance, by heating with aqueous sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the final product, this compound google.comgoogle.com.

The table below outlines a representative multi-step synthesis.

| Step | Transformation | Key Reactants | Typical Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Thioether Formation | 4-Fluoro-3-chlorobenzonitrile | Sodium methyl mercaptide (NaSMe), Phase-transfer catalyst | 4-Fluoro-3-(methylthio)benzonitrile |

| 2 | Oxidation | 4-Fluoro-3-(methylthio)benzonitrile | Hydrogen Peroxide (H₂O₂) | 4-Fluoro-3-(methylsulfonyl)benzonitrile |

| 3 | Hydrolysis | 4-Fluoro-3-(methylsulfonyl)benzonitrile | Sodium Hydroxide (NaOH), then Hydrochloric Acid (HCl) | This compound |

Synthesis and Role of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate as an Intermediate

In many synthetic schemes, it is advantageous to protect the carboxylic acid as an ester, typically a methyl or ethyl ester, to prevent unwanted side reactions. The compound Methyl 4-fluoro-3-(methylsulfonyl)benzoate (CAS 1215074-49-9) is a key intermediate in the synthesis of the final acid calpaclab.comaablocks.com.

The synthesis often proceeds through this ester, with the final step being its hydrolysis. There are two primary approaches:

Late-stage Esterification: The free acid, this compound, is synthesized first, and then converted to its methyl ester. This is typically achieved through Fischer esterification, refluxing the acid in methanol with a catalytic amount of a strong acid like sulfuric acid globalscientificjournal.com.

Early-stage Ester Protection: A more common industrial strategy is to start with a precursor that already contains the methyl ester group, such as methyl 4-fluorobenzoate. The subsequent reactions to introduce the methylsulfonyl group are then performed on this esterified molecule. The final step is the saponification (base-mediated hydrolysis) of the methyl ester to yield the desired carboxylic acid. This approach can improve solubility in organic solvents and simplify purification of intermediates.

The role of Methyl 4-fluoro-3-(methylsulfonyl)benzoate is therefore central, serving as the immediate precursor to the final product, allowing for easier handling and purification before the final hydrolysis step.

Development of Novel and Efficient Synthetic Approaches

Continual research focuses on improving the efficiency, yield, and environmental footprint of the synthesis. This involves the development of new catalysts and the fine-tuning of reaction parameters.

Catalyst-Mediated Reactions for Enhanced Yield and Selectivity

Catalysts play a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity.

Phase-Transfer Catalysts: In the nucleophilic substitution step to introduce the methylthio group, phase-transfer catalysts such as tetra-n-butylammonium bromide or resin-immobilized quaternary ammonium salts are employed. These catalysts facilitate the reaction between the water-soluble sodium methyl mercaptide and the organic-soluble chlorobenzonitrile derivative, significantly improving reaction rates and yields google.com.

Acid Catalysts for Esterification: As mentioned, mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid are standard catalysts for esterification globalscientificjournal.com. Research into solid acid catalysts, which can be easily recovered and reused, is an area of active development for making such processes more sustainable.

Directed C-H Sulfonylation: Novel approaches include the direct sulfonylation of a C-H bond on the benzene ring. For instance, copper-mediated reactions using a directing group have been shown to achieve ortho-C-H bond sulfonylation of benzoic acid derivatives with excellent regioselectivity, offering a more atom-economical route that avoids the need for pre-functionalized starting materials googleapis.com.

| Reaction Type | Catalyst Example | Purpose | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Resin-Immobilized Quaternary Ammonium Salt | Facilitate reaction between aqueous and organic phases | google.com |

| Esterification | Sulfuric Acid (H₂SO₄) | Accelerate reaction between carboxylic acid and alcohol | globalscientificjournal.com |

| Directed C-H Sulfonylation | Copper (Cu) catalyst with directing group | Achieve high regioselectivity in direct functionalization | googleapis.com |

Optimization of Reaction Conditions and Solvent Systems

The choice of solvents and reaction conditions (temperature, time, concentration) is critical for maximizing yield and minimizing by-product formation. For example, in the oxidation of the thioether to the sulfone, controlling the temperature is crucial to prevent over-oxidation or degradation of the molecule. Similarly, the hydrolysis of the nitrile or ester requires careful control of temperature and reaction time to ensure complete conversion without promoting side reactions google.com.

Solvent choice impacts reaction rates and product isolation. Toluene is often used for reactions and subsequent workup as it allows for azeotropic removal of water and is a good solvent for many organic intermediates google.com. The purification of the final product and intermediates frequently relies on recrystallization from a suitable solvent system, which is optimized to provide high purity crystals.

Regioselective Synthesis and Control of Isomer Formation

The production of this compound requires precise control over the placement of the functional groups on the benzene ring. The directing effects of the substituents already present on the ring are the primary tool for achieving this regioselectivity.

In a typical synthetic route starting from a 4-substituted fluorobenzene derivative (like 4-fluorobenzoic acid or its ester), the fluorine atom is an ortho-, para-director, while the carboxyl or ester group is a meta-director. Both groups, therefore, direct an incoming electrophilic substitution reaction to the 3-position (ortho to the fluorine and meta to the carboxyl group). This synergistic directing effect allows for the highly regioselective introduction of a group, such as a sulfonyl chloride or a related precursor, at the desired position 3.

Strategies for Directing Functionalization to Specific Aromatic Positions

The regioselectivity of the synthesis is primarily controlled by the directing effects of the substituents already present on the aromatic ring. In the case of 4-fluorobenzoic acid derivatives, the fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director for electrophilic aromatic substitution. However, the synthesis of this compound relies on nucleophilic aromatic substitution or reactions involving diazonium salts, where the directing rules are different.

Starting with 3-Amino-4-fluorobenzoic acid is a key strategy. The positions of the amino and fluoro groups are pre-determined, and the subsequent reactions are designed to specifically replace the amino group with the methylsulfonyl functionality. The Sandmeyer reaction is a powerful tool for achieving this regioselective transformation, as the diazonium group can be replaced by a wide variety of nucleophiles at the same position. wikipedia.orgfiveable.meorganic-chemistry.org

Differentiation from Positional Isomers, e.g., 2-Fluoro-5-(methylsulfonyl)benzoic Acid Synthesis

The synthesis of positional isomers, such as 2-Fluoro-5-(methylsulfonyl)benzoic acid, requires a different synthetic strategy, highlighting the importance of retrosynthetic analysis and the choice of starting materials. The synthesis of 2-Fluoro-5-(methylsulfonyl)benzoic acid would likely start from a different precursor, for instance, 2-fluoro-5-halobenzoic acid or 2-fluoro-5-aminobenzoic acid.

The distinct synthetic pathways for these isomers underscore the precise control that can be exerted in organic synthesis to achieve a specific substitution pattern on an aromatic ring. The characterization of the final products using analytical techniques such as NMR spectroscopy and mass spectrometry is essential to confirm the correct isomeric structure.

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including fluorinated benzoic acids, to minimize environmental impact and enhance safety. acs.org

Solvent-Free and Atom-Economical Approaches

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or even solvent-free reaction conditions. nih.govwikipedia.org For instance, certain steps in the synthesis of fluorinated benzoic acids, such as diazotization, can be performed in aqueous media. scirp.org

Atom economy, a concept developed by Barry Trost, is another key principle of green chemistry. It emphasizes the maximization of the incorporation of all materials used in the process into the final product. Reactions like the Sandmeyer reaction, while synthetically useful, can have lower atom economy due to the generation of stoichiometric byproducts. Research is ongoing to develop more atom-economical catalytic methods for the introduction of functional groups onto aromatic rings.

Minimization of Byproducts and Waste Streams

The reduction of byproducts and waste is a central goal of green chemistry. This can be achieved through the use of catalytic reactions over stoichiometric ones and by designing synthetic routes that are shorter and more efficient. For example, the development of catalytic methods for the direct C-H functionalization of aromatic rings is an active area of research that could lead to more sustainable syntheses of compounds like this compound.

The use of recyclable catalysts, such as copper ferrite nanoparticles for the synthesis of aryl sulfones, is another promising approach to minimize waste. nanomaterchem.com Furthermore, the development of electrochemical methods for reactions like the Sandmeyer reaction can reduce the need for chemical oxidants and reductants, leading to a cleaner process. researchgate.net

Analysis of Patent Literature on this compound Synthesis and Derivatives

A review of the patent literature reveals significant interest in fluorinated aryl sulfones as key intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. While a specific patent for the synthesis of this compound may not be readily available, numerous patents describe the synthesis of structurally related compounds, providing valuable insights into potential synthetic strategies.

For example, patents often disclose methods for the preparation of aryl alkyl sulfones through various catalytic and non-catalytic methods. google.com These can include the reaction of aryl halides with sulfinates or the oxidation of aryl sulfides. The patent literature also highlights the importance of developing efficient and scalable processes for the synthesis of these intermediates.

Furthermore, patents related to the synthesis of aryl sulfones often focus on transition-metal-free processes to avoid contamination of the final product with residual metals, which is a critical consideration in the pharmaceutical industry. google.com The exploration of novel reagents and catalytic systems for the formation of the C-S bond is a recurring theme in this area.

Chemical Reactivity and Mechanistic Insights of 4 Fluoro 3 Methylsulfonyl Benzoic Acid

Intramolecular and Intermolecular Reaction Pathways

The arrangement of the functional groups on the aromatic ring of 4-Fluoro-3-(methylsulfonyl)benzoic acid allows for a range of reaction pathways, influenced by the electronic activation of the molecule.

Mechanistic studies on molecules analogous to this compound reveal detailed pathways for its transformations. The electron-withdrawing nature of both the methylsulfonyl and carboxyl groups has a profound effect on the aromatic ring's reactivity. These groups pull electron density from the benzene (B151609) ring, making the carbon atoms attached to them and those in the ortho and para positions electron-deficient. This electronic setup is pivotal in directing the course of nucleophilic aromatic substitution reactions.

Recent studies have shown that many nucleophilic aromatic substitution (SNAr) reactions, long thought to be stepwise, can proceed through a concerted mechanism. For reactions involving azole nucleophiles and electron-deficient aryl fluorides, a borderline mechanism that is subject to general base catalysis has been observed rsc.orgnih.gov. Density functional theory (DFT) calculations suggest that the transition structures in these reactions can vary smoothly, indicating a mechanistic continuum rather than a single, fixed pathway rsc.orgnih.gov.

The presence of strongly electron-withdrawing groups, such as the nitro group in model compounds, facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex researchgate.net. In this compound, the methylsulfonyl and carboxylic acid groups serve a similar activating role.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the leaving group acsgcipr.org. The rate-determining step is usually the initial attack by the nucleophile wyzant.com. The stability of the intermediate carbanion is crucial, and it is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. For this compound, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of both the sulfonyl and carboxyl groups, thereby stabilizing the intermediate and facilitating the reaction.

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Activate the aromatic ring towards nucleophilic attack and stabilize the Meisenheimer intermediate. | The methylsulfonyl and carboxylic acid groups are strong EWGs, significantly activating the ring. |

| Leaving Group | The nature of the leaving group can influence the reaction rate. For SNAr, the bond to the leaving group is broken in the second, often fast, step. | Fluorine's high electronegativity makes the ipso-carbon more electrophilic, often leading to faster reactions compared to other halogens wyzant.com. |

| Nucleophile | Stronger nucleophiles generally react faster. | A wide range of nucleophiles (amines, alkoxides, thiolates) can be employed. |

| Solvent | Polar aprotic solvents are typically used to solvate the cation without strongly solvating the nucleophile. | Solvents like DMF, DMAc, and NMP are commonly used for similar reactions acsgcipr.org. |

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound offer multiple sites for derivatization, allowing for the synthesis of a wide array of new compounds.

The carboxylic acid group is a versatile handle for various transformations.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For sterically hindered benzoic acids, specialized methods like the Shiina esterification, which uses 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), can be effective for forming esters, including macrocyclic lactones youtube.com. Another approach for hindered alcohols involves the in-situ formation of benzotriazole (B28993) esters, which then react with the alcohol researchgate.net. Tin(II) compounds have also been used as catalysts for the esterification of benzoic acids with long-chain alcohols google.com. Alcohol-mediated esterification with carbonates in the absence of an external catalyst also presents a viable route google.com.

Amidation: The carboxylic acid can be readily converted to amides by reaction with amines. This transformation often requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Boric acid has been shown to catalyze the direct amidation of benzoic acid with aromatic amines researchgate.netsciepub.com. Titanium(IV) chloride (TiCl₄) and titanium(IV) fluoride (B91410) (TiF₄) are also effective mediators for the direct condensation of carboxylic acids and amines rsc.orgnih.gov. The presence of electron-withdrawing groups on the benzoic acid can accelerate these condensation reactions researchgate.netnih.gov. A variety of other reagents, including triphenylphosphine (B44618) oxide and tetramethyl orthosilicate (B98303) (TMOS), can also promote amidation organic-chemistry.org.

Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. Borane (BH₃), typically used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide (B99878) (DMS), is a particularly effective reagent for this transformation. Borane reduces carboxylic acids rapidly and quantitatively, and importantly, it is chemoselective, leaving other functional groups like esters, nitro groups, and halogens intact electronicsandbooks.comresearchgate.netresearchgate.netacs.orgnih.gov. This selectivity is a significant advantage over more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would likely also reduce the methylsulfonyl group.

| Reaction | Typical Reagents | Product Functional Group | Key Considerations |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄); MNBA (Shiina); HOBt/EDC | Ester (-COOR) | Steric hindrance can affect reaction rates and require specific methods youtube.comresearchgate.net. |

| Amidation | Amine, Activating Agent (e.g., Boric Acid, TiCl₄, TiF₄) | Amide (-CONR₂) | Electron-withdrawing groups on the benzoic acid can enhance reactivity researchgate.netnih.gov. |

| Reduction | Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂) | Primary Alcohol (-CH₂OH) | Highly chemoselective for the carboxylic acid group electronicsandbooks.comnih.gov. |

The methylsulfonyl group is generally robust and often considered a stable spectator group in many reactions. However, it can undergo certain transformations and influence the reactivity of the rest of the molecule. The synthesis of aryl sulfones can be achieved through various methods, including the oxidation of sulfides and Friedel-Crafts-type sulfonylation researchgate.netorganic-chemistry.org.

While the sulfonyl group itself is relatively inert to cleavage, the adjacent methyl group and the aromatic ring can be functionalized. The strong electron-withdrawing nature of the sulfonyl group can direct C-H functionalization to the ortho position of the aromatic ring under certain catalytic conditions nih.govresearchgate.netrsc.org. Additionally, the methyl group of aryl methyl sulfones can be deprotonated with a strong base to form a carbanion, which can then react with electrophiles, although this is less common for aryl methyl sulfones compared to other sulfone derivatives chemrxiv.orgnih.gov. More advanced methods, such as palladium-catalyzed C-H functionalization, have been developed to introduce functionality at specific sites on the aromatic ring of aryl sulfones nih.govresearchgate.net. It is also possible to reduce aryl methyl sulfones to the corresponding arenes under specific catalytic conditions, effectively removing the sulfonyl group researchgate.net.

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the combined electron-withdrawing effects of the adjacent methylsulfonyl group and the para carboxylic acid group. These groups stabilize the intermediate formed upon nucleophilic attack at the carbon bearing the fluorine atom.

In SNAr reactions, fluoride is often a better leaving group than other halogens. This is somewhat counterintuitive, as fluoride is a poor leaving group in Sₙ1 and Sₙ2 reactions. However, in SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction wyzant.com.

A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the fluoride ion in activated aryl fluorides acsgcipr.org. The reaction conditions typically involve a polar aprotic solvent and may or may not require a base, depending on the nucleophilicity of the attacking species. Recent developments have even shown that SNAr reactions of unactivated aryl fluorides can be achieved using organic photoredox catalysis nih.gov.

Electronic and Steric Effects of Fluoro and Methylsulfonyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric properties of its substituents: the fluoro, methylsulfonyl, and carboxylic acid groups. Both the fluoro and methylsulfonyl groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. numberanalytics.comlibretexts.org

Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com This deactivation occurs through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group through both inductive and resonance effects (-I and -M). The sulfur atom, being bonded to two highly electronegative oxygen atoms, strongly pulls electron density away from the aromatic ring through the sigma bond (inductive effect). Additionally, the sulfonyl group can withdraw electron density from the aromatic pi system via resonance, further deactivating the ring.

The carboxylic acid group (-COOH) is also an electron-withdrawing and deactivating group.

The combined presence of these three electron-withdrawing groups renders the aromatic ring of this compound significantly less reactive towards electrophilic attack compared to benzene. libretexts.org

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, also plays a role in the reactivity of this compound. The substituents on the aromatic ring can influence the regioselectivity of incoming groups during a reaction.

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions that are less sterically hindered. For this compound, the positions on the aromatic ring are not equivalent. The positions ortho to the larger methylsulfonyl and carboxylic acid groups would be more sterically hindered than the position ortho to the smaller fluorine atom. This steric hindrance can direct incoming reactants to the less crowded positions on the ring, thereby influencing the structure of the resulting product. For instance, in reactions where an electrophile is introduced, it is less likely to substitute at the carbon between the fluorine and the methylsulfonyl group or between the methylsulfonyl and carboxylic acid groups due to significant steric crowding.

Acid-Base Properties and Proton Transfer Mechanisms

The presence of strong electron-withdrawing groups like fluoro and methylsulfonyl on the benzene ring increases the acidity of the carboxylic acid. These groups help to stabilize the negative charge of the carboxylate anion formed upon deprotonation through their inductive and resonance effects. This stabilization facilitates the release of the proton, resulting in a lower pKa value, which signifies a stronger acid.

For comparison, the pKa of benzoic acid is 4.20. msu.edu The pKa of 4-fluorobenzoic acid is 4.14 ut.ee, and the pKa of 4-(methylsulfonyl)benzoic acid is 3.48 in water. sigmaaldrich.com The presence of both a fluoro and a methylsulfonyl group, particularly with the strongly deactivating sulfonyl group meta to the carboxylic acid, would be expected to result in a pKa value lower than that of 4-(methylsulfonyl)benzoic acid, likely in the range of 3.0-3.5.

Environmental factors such as the solvent can significantly influence the acidity constant. For example, 4-(methylsulfonyl)benzoic acid has a pKa of 8.36 in methanol, which is considerably higher than its pKa in water, indicating it is a much weaker acid in methanol. sigmaaldrich.com

Table of pKa Values for Related Benzoic Acids in Water at 25°C

| Compound | pKa |

| Benzoic Acid | 4.20 msu.edu |

| 4-Fluorobenzoic Acid | 4.14 ut.ee |

| 3-Fluorobenzoic Acid | 3.86 ut.eewikipedia.org |

| 2-Fluorobenzoic Acid | 3.46 ut.ee |

| 4-(Methylsulfonyl)benzoic acid | 3.48 sigmaaldrich.com |

| This compound | Estimated 3.0-3.5 |

The protonation and deprotonation of the carboxylic acid group are fundamental to the chemical behavior of this compound. The position of this equilibrium is dependent on the pH of the solution.

In an aqueous environment, the following equilibrium exists:

C₈H₇FO₄S + H₂O ⇌ C₈H₆FO₄S⁻ + H₃O⁺

At a pH below its pKa, the carboxylic acid will be predominantly in its protonated, neutral form (C₈H₇FO₄S). Conversely, at a pH above its pKa, it will exist primarily as the deprotonated carboxylate anion (C₈H₆FO₄S⁻).

This equilibrium has significant implications for the compound's solubility, reactivity, and biological interactions. The carboxylate form is generally more soluble in polar solvents like water than the neutral form. The nucleophilicity of the molecule is also affected; the carboxylate anion is a better nucleophile than the neutral carboxylic acid. Understanding this equilibrium is crucial for applications in areas like drug design and chemical synthesis, where the charge state of the molecule can dictate its ability to interact with biological targets or participate in chemical reactions.

Research on Derivatives and Structural Analogs of 4 Fluoro 3 Methylsulfonyl Benzoic Acid

Design and Synthesis of Diverse Analogs

Analogs where the methylsulfonyl group at the C3 position is replaced by other substituents, such as a methyl or a nitro group, are valuable for comparative studies.

4-Fluoro-3-methylbenzoic acid: This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). ossila.cominnospk.com Its functional groups can be used directly or converted into other reactive sites. For instance, the carboxylic acid allows for amide or ester formation, while the methyl group can be functionalized, for example, through benzylic bromination to create intermediates for synthesizing bicyclic heterocycles. ossila.com

4-Fluoro-3-nitrobenzoic acid: This analog is frequently used as an intermediate in the synthesis of pharmaceuticals and pesticides. guidechem.com The synthesis is typically achieved through the nitration of 4-fluorobenzoic acid. One common method involves treating 4-fluorobenzoic acid with potassium nitrate (B79036) in concentrated sulfuric acid, which can yield the product in high purity. chemicalbook.com Another approach uses a mixture of concentrated nitric acid and sulfuric acid. guidechem.comprepchem.com The presence of the nitro and fluoro groups makes it a versatile precursor for benzimidazole (B57391) derivatives, which are important in medicinal chemistry. ossila.comsigmaaldrich.com The nitro group can be readily reduced to an amine, while the ortho-positioned fluorine atom facilitates nucleophilic aromatic substitution. ossila.com

Table 1: Synthesis of Analogs with Modified Aromatic Ring Substituents

| Compound Name | CAS Number | Key Starting Material | Typical Synthesis Reaction |

|---|---|---|---|

| 4-Fluoro-3-methylbenzoic acid | 403-15-6 | 4-Fluoro-3-methyltoluene (or related) | Oxidation of the methyl group |

| 4-Fluoro-3-nitrobenzoic acid | 453-71-4 | 4-Fluorobenzoic acid | Nitration with H₂SO₄/KNO₃ or H₂SO₄/HNO₃ chemicalbook.comprepchem.com |

Analogs with Varied Sulfonyl-Containing Moieties

Modifying the sulfonyl group itself provides another avenue for creating structural diversity. This can include changing the alkyl substituent on the sulfur or altering the oxidation state of the sulfur atom.

Examples of such analogs include:

4-Fluoro-3-(methylsulfanyl)benzoic acid: In this analog, the sulfur is in a lower oxidation state (sulfide) compared to the sulfone in the parent compound. uni.lu

4-Fluoro-3-(methylsulfamoyl)benzoic acid: This derivative incorporates a nitrogen atom, forming a sulfonamide group. sigmaaldrich.com

3-Fluoro-4-(methylsulfonamido)benzoic acid: This is an isomeric sulfonamide derivative that has been investigated for its biological properties. cymitquimica.com

These variations allow researchers to fine-tune properties such as acidity, lipophilicity, and hydrogen bonding capacity, which are critical for various chemical applications. The synthesis of sulfonamides, for example, often involves the coupling of a sulfonyl chloride with an appropriate amine.

Structure-Reactivity Relationships in Series of Derivatives

By creating libraries of related compounds, it becomes possible to establish relationships between molecular structure and chemical reactivity or physical properties.

QSAR and QSPR studies are computational methodologies that generate mathematical models to correlate the chemical structure of compounds with their biological activity or physical properties. dergipark.org.tr For benzoic acid derivatives, these studies have revealed that properties like hydrophobicity, aromaticity, and electronic parameters are crucial for their activity. nih.gov

In the context of 4-Fluoro-3-(methylsulfonyl)benzoic acid and its analogs, a QSAR/QSPR model could predict properties based on descriptors such as:

Topological Indices: These describe molecular size, shape, and branching. For instance, the valence first-order molecular connectivity index has been shown to be important in describing the activity of some p-hydroxy benzoic acid derivatives. nih.govthieme-connect.com

Electronic Descriptors: Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment, reflect a molecule's electronic properties and susceptibility to reaction. nih.gov The LUMO energy, for example, can indicate how readily a molecule accepts an electron.

Lipophilicity (logP): This descriptor quantifies a compound's solubility characteristics and is often significant in models for biological activity.

Developing QSPR models for a library of sulfonyl-containing aromatic compounds could help predict properties like aqueous solubility or reactivity, aiding in the design of new molecules with desired characteristics. scilit.com

The nature of the substituent at the C3 position significantly influences the reactivity of the entire molecule.

Electron-Withdrawing vs. Electron-Donating Character: The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid. In contrast, the methyl group (-CH₃) in 4-fluoro-3-methylbenzoic acid is electron-donating, which would activate the ring. The nitro group (-NO₂) is also strongly electron-withdrawing, similar to the methylsulfonyl group.

Reactivity of the Substituent: The substituents themselves offer different chemical handles. The nitro group can be reduced to an amine, which is a versatile nucleophile. ossila.com The methyl group can be halogenated at the benzylic position, creating a reactive electrophile. ossila.com The methylsulfonyl group is generally stable, but the sulfur atom can influence interactions with biological targets.

Reactivity of the Aromatic Ring: The fluorine atom at C4 favors nucleophilic aromatic substitution, where it can act as a leaving group. ossila.com The reactivity in such substitutions would be modulated by the electronic nature of the C3 substituent. A strongly electron-withdrawing group like -SO₂CH₃ or -NO₂ would enhance the rate of nucleophilic aromatic substitution.

Positional Isomerism and its Influence on Chemical Properties and Transformations

The relative positions of the substituents on the benzoic acid ring have a profound impact on the molecule's properties and reactivity. nih.gov This is evident when comparing this compound with its positional isomers, such as 3-Fluoro-4-(methylsulfonyl)benzoic acid. sigmaaldrich.comsigmaaldrich.com

The key differences arise from:

Intramolecular Interactions: The proximity of substituents can lead to intramolecular hydrogen bonding or steric hindrance. For instance, an ortho-fluoro substituent can engage in intramolecular interactions with the carboxylic acid group, which can affect its conformation and acidity. nih.govstackexchange.com While neither this compound nor its 3-fluoro-4-sulfonyl isomer has an ortho-substituent relative to the carboxyl group, the relative positioning of the fluoro and sulfonyl groups can influence the molecule's dipole moment and crystal packing.

Reactivity in Directed Reactions: In reactions like directed ortho-metalation, the position of the most acidic proton or the best directing group is critical. The relative arrangement of the fluoro, sulfonyl, and carboxyl groups would dictate the regioselectivity of such transformations. Similarly, in nucleophilic aromatic substitution reactions, the position of the activating group (the sulfonyl group) relative to the leaving group (the fluoro group) is paramount. The 3-fluoro-4-sulfonyl isomer would be highly activated for substitution of the fluorine, as the powerful sulfonyl group is in the ortho position.

Table 2: Comparison of Positional Isomers

| Property | This compound | 3-Fluoro-4-(methylsulfonyl)benzoic acid | Rationale for Difference |

|---|---|---|---|

| Acidity (pKa) | Influenced by para-F and meta-SO₂CH₃ | Influenced by meta-F and para-SO₂CH₃ | The electron-withdrawing effect of the sulfonyl group is stronger from the para position, likely making the 3-fluoro-4-sulfonyl isomer more acidic. |

| Nucleophilic Aromatic Substitution | Fluorine is meta to the activating -SO₂CH₃ group | Fluorine is ortho to the activating -SO₂CH₃ group | The substitution of fluorine is expected to be significantly more facile in the 3-fluoro-4-sulfonyl isomer due to ortho activation. |

| Dipole Moment | Vector sum of individual bond dipoles | Different vector sum due to altered substituent positions | The different geometry will result in a different overall molecular dipole moment, affecting physical properties like solubility and boiling point. |

Comparative Studies of 2-Fluoro-5-(methylsulfonyl)benzoic acid and Other Isomers

The isomers of fluoro-(methylsulfonyl)benzoic acid, including the subject compound this compound and its analog 2-Fluoro-5-(methylsulfonyl)benzoic acid, present a compelling case for understanding the nuances of substituent effects. Both the fluoro and methylsulfonyl groups are electron-withdrawing, a characteristic that significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. nih.govpsu.edu The positioning of these groups relative to the carboxyl functional group and to each other, however, leads to distinct physicochemical properties.

While direct comparative studies providing quantitative kinetic or stereochemical data between these specific isomers are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for qualitative predictions. The "ortho-effect," a phenomenon observed in substituted benzoic acids, suggests that an ortho substituent, regardless of its electronic nature, generally increases the acid strength more than the same substituent in the meta or para position. researchgate.netquora.com This is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, thereby reducing resonance stabilization of the neutral acid and increasing the relative stability of the carboxylate anion.

In the case of 2-Fluoro-5-(methylsulfonyl)benzoic acid, the fluorine atom is ortho to the carboxylic acid. This positioning is expected to exert a significant ortho-effect, potentially making it a stronger acid than its isomers where the fluorine is in a meta or para position relative to the carboxyl group.

Furthermore, the electronic effects of the substituents are transmitted through both inductive and resonance mechanisms. nih.gov The fluoro group exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The methylsulfonyl group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. The vector sum of these effects, which is dependent on their relative positions, dictates the electron density at the carboxylic acid group and, consequently, its reactivity.

A theoretical study on substituted benzoic acids confirmed that electron-withdrawing substituents increase acidity, with the trend for this effect being ortho < meta < para. nih.gov This is because the inductive effect weakens with distance, while the resonance effect is most pronounced at the ortho and para positions. For a group like the methylsulfonyl group, its strong -I and -R effects would significantly stabilize the carboxylate anion, particularly when positioned para to the carboxyl group. In 2-Fluoro-5-(methylsulfonyl)benzoic acid, the methylsulfonyl group is in the meta position relative to the carboxyl group, primarily exerting its strong inductive effect.

Regioisomeric Effects on Reaction Stereochemistry and Kinetics

The spatial arrangement of functional groups in regioisomers has a profound impact on the kinetics and stereochemistry of their reactions. The different steric environments and electronic landscapes created by the varying placement of the fluoro and methylsulfonyl groups around the benzoic acid core influence the approach of reagents and the stability of transition states.

Kinetics:

The rate of a chemical reaction is highly sensitive to the electronic nature of the reactants. For reactions involving the carboxylic acid group, such as esterification or amidation, the electrophilicity of the carbonyl carbon is a key determinant of the reaction rate. The electron-withdrawing fluoro and methylsulfonyl groups enhance this electrophilicity.

The Hammett equation provides a framework for quantifying the effect of meta and para substituents on the reaction rates and equilibrium constants of benzoic acid derivatives. quora.com While ortho-substituents often deviate from this linear free-energy relationship due to steric interactions, the principles still apply. researchgate.net A stronger electron-withdrawing effect from the combined substituents will generally lead to a faster reaction rate with nucleophiles.

Therefore, it can be inferred that isomers with substituent patterns that maximize the electron-withdrawing effect on the carboxyl group will exhibit faster reaction kinetics. For instance, an isomer where the powerful methylsulfonyl group is para to the carboxyl group would be expected to react faster than one where it is in the meta position, due to the additional resonance-based electron withdrawal.

Stereochemistry:

The stereochemical outcome of reactions involving chiral centers or the formation of new stereocenters can be significantly influenced by the regioisomeric placement of substituents. In the context of derivatives of this compound, while the parent molecules are achiral, reactions at the carboxyl group or on the aromatic ring could proceed through chiral intermediates or lead to chiral products, especially when reacting with chiral reagents.

The steric bulk of the ortho substituent is a critical factor in directing the approach of incoming reagents. In 2-Fluoro-5-(methylsulfonyl)benzoic acid, the ortho fluorine atom, although relatively small, can influence the conformation of the transition state in reactions at the carboxyl group, potentially leading to diastereoselectivity if a chiral nucleophile is used. The methylsulfonyl group, being larger, would exert a more significant steric influence if it were in an ortho position.

For reactions on the aromatic ring itself, such as electrophilic aromatic substitution, the existing substituents act as directors. Both the fluoro and methylsulfonyl groups are deactivating, but the fluorine atom is an ortho, para-director, while the methylsulfonyl group is a meta-director. The ultimate position of substitution in a competitive scenario would depend on the reaction conditions and the relative directing strengths of the two groups. This directing influence is a direct consequence of the regioisomeric arrangement of the substituents.

While specific experimental data on the stereochemical outcomes for this set of isomers is scarce in the literature, the foundational principles of steric hindrance and electronic direction provide a solid basis for predicting the influence of their unique structures.

Spectroscopic and Structural Elucidation of 4 Fluoro 3 Methylsulfonyl Benzoic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and vibrational modes of a molecule. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural vibrational motions.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 4-Fluoro-3-(methylsulfonyl)benzoic acid is expected to exhibit characteristic absorption bands corresponding to its constituent groups: the carboxylic acid, the sulfonyl group, the carbon-fluorine bond, and the substituted benzene (B151609) ring.

The sulfonyl group (SO₂) is expected to show two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-F stretching vibration for an aryl fluoride (B91410) generally appears as a strong band in the 1250-1120 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically give rise to several bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern on the benzene ring.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Medium to Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | 900-960 | Broad, Medium |

| Sulfonyl Group | S=O asymmetric stretch | 1300-1350 | Strong |

| Sulfonyl Group | S=O symmetric stretch | 1120-1160 | Strong |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Aryl-Fluoride | C-F stretch | 1120-1250 | Strong |

This table is based on established group frequencies and data from related compounds.

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the sulfonyl group and the vibrations of the benzene ring.

While specific Raman spectral data for this compound is scarce, studies on related molecules like aminobenzoic acids have demonstrated the utility of Raman spectroscopy in assigning vibrational modes. researchgate.net For benzoic acid, characteristic Raman bands are observed for the aromatic ring vibrations and the carboxylic acid group. thermofisher.com The symmetric S=O stretching vibration of the sulfonyl group is expected to produce a strong and sharp peak in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing mode, are also typically strong in the Raman spectrum and can provide information about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number and chemical environment of the protons in a molecule. In this compound, we expect to see signals for the aromatic protons, the methyl protons of the sulfonyl group, and the acidic proton of the carboxylic acid.

The aromatic region of the spectrum is expected to show a complex splitting pattern due to the coupling between the three aromatic protons and the fluorine atom. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing sulfonyl and carboxylic acid groups will deshield the aromatic protons, shifting their signals downfield, while the fluorine atom will have a more complex effect due to both inductive withdrawal and mesomeric donation.

The methyl protons of the methylsulfonyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. This signal would likely be found in the range of 3.0-3.5 ppm. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | >10 | broad singlet |

| Aromatic H | 7.5 - 8.5 | multiplet |

| -SO₂CH₃ | 3.0 - 3.5 | singlet |

This table is based on typical chemical shift values for similar functional groups.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, we expect to see signals for the eight distinct carbon atoms: the carboxylic acid carbon, the six aromatic carbons, and the methyl carbon of the sulfonyl group.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the carboxylic acid group (C-1) and the carbon bearing the sulfonyl group (C-3) are expected to be downfield due to the electron-withdrawing nature of these groups. The carbon attached to the fluorine atom (C-4) will show a large one-bond C-F coupling constant and its chemical shift will be significantly affected. The other aromatic carbons will also show coupling to the fluorine atom, though with smaller coupling constants. The carboxylic acid carbonyl carbon is typically found in the range of 165-185 ppm. The methyl carbon of the sulfonyl group is expected to appear in the range of 40-50 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165-175 |

| Aromatic C-F | 150-165 (d, ¹JCF) |

| Aromatic C-SO₂ | 135-145 |

| Aromatic C-COOH | 130-140 |

| Aromatic C-H | 115-135 |

| -SO₂CH₃ | 40-50 |

This table is based on typical chemical shift values and substituent effects. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment of the benzene ring. The presence of the electron-withdrawing sulfonyl and carboxylic acid groups is expected to shift the signal downfield compared to fluorobenzene. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This technique is particularly valuable for confirming the presence and electronic environment of the fluorine substituent. colorado.edunih.gov

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, advanced Nuclear Magnetic Resonance (NMR) techniques offer deeper structural insights into this compound. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals of the aromatic ring. For instance, COSY would reveal the coupling between adjacent aromatic protons, while HSQC would correlate each proton to its directly attached carbon atom.

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for characterizing the compound in its crystalline form. It can provide information on molecular packing, polymorphism, and the number of crystallographically independent molecules in the asymmetric unit (Z'). For example, studies on co-crystals of benzoic acid have demonstrated that the presence of multiple resonances for a single carbon, such as the carboxylic carbon, in the solid-state ¹³C NMR spectrum indicates the existence of multiple unique molecular environments in the crystal lattice. researchgate.net This technique would be crucial for understanding the supramolecular assembly of this compound in the solid state.

Electronic Absorption Spectroscopy for Chromophore Analysis

The electronic absorption properties of this compound are dominated by the chromophore of the substituted benzene ring. The molecule is expected to exhibit absorption bands in the UV region corresponding to π → π* electronic transitions within the aromatic system. youtube.com The presence of the carboxylic acid, methylsulfonyl, and fluoro substituents on the benzene ring influences the energy of these transitions and thus the position of the absorption maximum (λmax). These auxochromic and chromophoric groups can cause shifts in the absorption bands (bathochromic or hypsochromic) compared to unsubstituted benzoic acid. A detailed analysis of the UV-Vis spectrum would allow for the characterization of these electronic transitions and provide insight into the electronic effects of the substituent groups on the aromatic ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled detail on molecular conformation and intermolecular interactions.

The crystal structure of this compound, while not specifically reported in the reviewed literature, can be inferred from closely related analogues. For instance, the crystal structure of 3-Fluoro-4-methylbenzoic acid reveals a nearly planar molecular structure, with a small dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group. researchgate.net Similarly, analyses of other substituted benzoic acids, such as 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, show varying degrees of torsion between the substituents and the aromatic ring due to steric and electronic effects. nih.govresearchgate.net In 4-nitro-3-(trifluoromethyl)benzoic acid, the carboxylic acid group is nearly co-planar with the ring (angle of 4.9(2)°), while the nitro group is significantly rotated. researchgate.net It is expected that the sulfonyl and carboxylic acid groups in this compound would also adopt specific conformations relative to the fluorinated benzene ring to minimize steric hindrance and optimize electronic conjugation.

Table 1: Crystallographic Data for Analogs of this compound

| Compound | Formula | Crystal System | Space Group | Key Conformational Feature | Ref |

|---|---|---|---|---|---|

| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | Monoclinic | P2₁/c | Dihedral angle between ring and COOH group is 6.2(1)°. | researchgate.net |

| 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | C₉H₇F₃O₄S | Monoclinic | P2₁/c | The S atom deviates 0.185(2) Å from the benzene ring plane. | nih.gov |

| 4-nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | Dihedral angle between ring and COOH group is 4.9(2)°. | researchgate.net |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | C₉H₇FO₄ | Triclinic | P-1 | Dihedral angle between ring and COOH group is 20.18(36)°. | nih.gov |

The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding facilitated by the carboxylic acid group. As observed in nearly all crystalline carboxylic acids, including 3-Fluoro-4-methylbenzoic acid and the isomers of nitro trifluoromethyl benzoic acid, molecules are expected to form centrosymmetric dimers via strong O–H···O hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net This robust R²₂(8) graph-set motif is a primary driver of the crystal packing.

Table 2: Hydrogen Bond Geometry in Analogous Crystal Structures

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Ref |

|---|---|---|---|---|---|---|

| 3-Fluoro-4-methylbenzoic acid | O-H···O | - | - | - | - | researchgate.net |

| 4-nitro-2-(trifluoromethyl)benzoic acid | O2-H2···O1 | 0.85(1) | 1.86(2) | 2.7042(14) | 175(2) | researchgate.net |

| 4-nitro-3-(trifluoromethyl)benzoic acid | O2-H2···O1 | 0.83(2) | 1.82(2) | 2.6337(16) | 168(2) | researchgate.net |

| 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid | O-H···O | - | - | - | - | nih.gov |

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides essential information on the molecular weight and elemental composition of this compound, which has a molecular formula of C₈H₇FO₄S and a monoisotopic mass of 218.00491 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at m/z 218.

The fragmentation pattern is governed by the chemical functionalities present. For aromatic carboxylic acids, characteristic fragmentation includes the loss of a hydroxyl radical (•OH) to give a prominent [M-17]⁺ peak, and the loss of a carboxyl radical (•COOH) to yield an [M-45]⁺ peak. libretexts.org Other significant fragmentation pathways for this compound would involve cleavages around the sulfonyl group, such as the loss of a methyl radical (•CH₃) or the SO₂ group. These fragmentation pathways help to confirm the different structural components of the molecule.

Predicted collision cross section (CCS) data, which relates to the ion's shape and size in the gas phase, provides another layer of structural characterization.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) | Ref |

|---|---|---|---|

| [M+H]⁺ | 219.01219 | 138.8 | uni.lu |

| [M+Na]⁺ | 240.99413 | 148.5 | uni.lu |

| [M-H]⁻ | 216.99763 | 140.7 | uni.lu |

| [M+NH₄]⁺ | 236.03873 | 157.2 | uni.lu |

| [M+K]⁺ | 256.96807 | 145.6 | uni.lu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-methylbenzoic acid |

| 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid |

| 4-nitro-2-(trifluoromethyl)benzoic acid |

| 4-nitro-3-(trifluoromethyl)benzoic acid |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid |

| Benzoic acid |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique elemental formula. This level of precision is crucial in distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup.

For this compound, the theoretical monoisotopic mass can be calculated based on its chemical formula, C₈H₇FO₄S. The monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element in the molecule. The calculated monoisotopic mass for this compound is 218.00491 Da. uni.lu

In a typical HRMS experiment, the compound is ionized, commonly through techniques like electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer. The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

The experimentally measured exact mass can then be compared to the theoretical mass to confirm the elemental composition. For instance, the protonated molecule of this compound, [M+H]⁺, would be expected to have an m/z value very close to 219.01219. uni.lu The deviation between the measured mass and the theoretical mass, known as the mass error, is a key indicator of the confidence in the assigned elemental formula.

The table below presents the predicted exact masses for various adducts of this compound that can be observed in HRMS analysis. These predictions are based on computational models and serve as a reference for experimental data.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₈FO₄S⁺ | 219.01219 |

| [M+Na]⁺ | C₈H₇FNaO₄S⁺ | 240.99413 |

| [M-H]⁻ | C₈H₆FO₄S⁻ | 216.99763 |

| [M+NH₄]⁺ | C₈H₁₁FNO₄S⁺ | 236.03873 |

| [M+K]⁺ | C₈H₇FKO₄S⁺ | 256.96807 |

Data sourced from PubChem. uni.lu

The high accuracy of HRMS is also invaluable in the analysis of derivatives of this compound. For example, a derivative such as 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (C₉H₉ClO₄S) has a calculated monoisotopic mass of 247.99101 Da. nih.gov HRMS can readily distinguish this from the parent compound and other potential impurities or byproducts.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural features of a molecule. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its functional groups and connectivity.

The fragmentation of this compound and its derivatives can be predicted based on the known fragmentation pathways of benzoic acids and sulfonyl-containing compounds. For the protonated molecule of this compound ([M+H]⁺, m/z 219.012), common fragmentation pathways would likely involve the loss of small neutral molecules.

A prominent fragmentation pathway for benzoic acids is the loss of a water molecule (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). fu-berlin.de In the case of this compound, this would lead to the following fragments:

Loss of H₂O: The precursor ion at m/z 219.012 could lose a water molecule to form a fragment ion at m/z 201.002. uni.lu

Loss of COOH: The loss of the entire carboxylic acid group as a radical (•COOH) would result in a fragment at m/z 173.001.

Loss of SO₂CH₃: Cleavage of the methylsulfonyl group could lead to the loss of a methylsulfonyl radical (•SO₂CH₃), resulting in a fragment corresponding to the fluorinated benzoyl cation.

The fragmentation pattern provides a fingerprint for the compound, which can be used for its unambiguous identification and to distinguish it from its isomers, such as 3-Fluoro-4-(methylsulfonyl)benzoic acid. While both isomers have the same exact mass, their fragmentation patterns in MS/MS would be expected to differ due to the different positions of the substituents on the aromatic ring, leading to variations in the relative abundances of the fragment ions.

The table below outlines the expected major fragment ions for the protonated molecule of this compound.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

|---|---|---|---|

| 219.012 | 201.002 | H₂O | 4-Fluoro-3-(methylsulfonyl)benzoyl cation |

| 219.012 | 173.001 | •COOH | 4-Fluoro-3-(methylsulfonyl)phenyl radical cation |

| 219.012 | 139.014 | SO₂CH₃•, H₂O | Fluorobenzoyl cation |

The detailed analysis of these fragmentation pathways, often aided by comparison with spectral libraries and in-silico fragmentation prediction tools, allows for the confident structural confirmation of this compound and its derivatives.

Theoretical and Computational Chemistry of 4 Fluoro 3 Methylsulfonyl Benzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is a common approach for predicting molecular properties and is instrumental in the fields of chemistry and materials science.

Geometry Optimization and Conformational Analysis

This subsection would have detailed the most stable three-dimensional structure of 4-Fluoro-3-(methylsulfonyl)benzoic acid as determined by DFT calculations. The process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. A conformational analysis would have explored different spatial arrangements of the molecule's functional groups (carboxyl, sulfonyl, and fluoro groups) to identify the global minimum on the potential energy surface.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Chemical Shifts)

Computational methods like DFT can predict various spectroscopic parameters. This section would have presented a table of predicted vibrational frequencies from Infrared (IR) and Raman spectroscopy, corresponding to the stretching and bending modes of the molecule's functional groups. Additionally, predicted Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei would have been included, providing valuable information for the structural elucidation of the compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. This section would have delved into the distribution of electrons and the nature of chemical bonds within this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Orbital Visualization for Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. This subsection would have presented the calculated energies of the HOMO and LUMO, the energy gap, and visualizations of these orbitals to predict regions of the molecule susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge distribution, hyperconjugative interactions, and charge transfer between different parts of the molecule. This part of the article would have included a table of NBO charges on each atom and discussed the significant orbital interactions that contribute to the stability of the molecule.

Reactivity Descriptors and Chemical Reactivity Indices

Based on the electronic properties derived from DFT calculations, various reactivity descriptors can be calculated. These indices, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. This section would have presented these calculated values, offering insights into the global reactivity of this compound.

Calculation of Ionization Energy, Electron Affinity, Chemical Hardness, and Electrophilicity Index

Ionization Energy (IE): The minimum energy required to remove an electron from a molecule. A high ionization energy indicates high stability.

Electron Affinity (EA): The energy released when an electron is added to a molecule. A high electron affinity suggests the molecule can readily accept an electron.